7-Methoxy-2-methylisoquinolin-1(2H)-one is a heterocyclic building block belonging to the isoquinolinone class. Its core structure is integral to various naturally occurring alkaloids and pharmacologically active compounds. The compound serves as a critical intermediate in multi-step syntheses where the specific C7-methoxy and N-methyl substitution pattern is a prerequisite for achieving the target molecule's final architecture and biological function, particularly in the development of receptor antagonists and natural product analogs. [REFS-1, REFS-2]
In synthetic chemistry, seemingly minor structural changes can drastically alter reaction outcomes. For 7-methoxy-2-methylisoquinolin-1(2H)-one, both the C7-position of the methoxy group and the presence of the N-methyl group are critical and non-interchangeable. Using a positional isomer (e.g., 5- or 6-methoxy) would yield an entirely different final product with distinct pharmacological properties. Opting for the N-H analog (7-methoxyisoquinolin-1(2H)-one) necessitates an additional, often challenging, N-methylation step late in the synthesis, which can lower overall yield and introduce purification complexities. Similarly, starting with the unsubstituted parent (2-methylisoquinolin-1(2H)-one) would require a difficult and potentially low-yielding regioselective methoxylation. Therefore, procuring this specific isomer and N-methylated form is a strategic decision to maximize process efficiency and ensure the correct target molecule is synthesized.
Structure-activity relationship (SAR) studies on isoquinolinone-based dopamine receptor ligands demonstrate the critical role of the C7-methoxy substituent for achieving high affinity at the D4 subtype. In a direct comparison of synthesized derivatives, the compound featuring the 7-methoxy group (a direct product from the target compound) exhibited a binding affinity (Ki) of 1.1 nM for the D4 receptor. In contrast, the corresponding derivative lacking any methoxy substitution was significantly less potent, with a Ki of 105 nM. [1]
| Evidence Dimension | Dopamine D4 Receptor Binding Affinity (Ki) |
| Target Compound Data | 1.1 nM (for derivative) |
| Comparator Or Baseline | Unsubstituted (H) analog derivative: 105 nM |
| Quantified Difference | ~95-fold higher affinity than the unsubstituted analog |
| Conditions | Competitive binding assay against [3H]spiperone on hD4.10-CHO cell membranes. |
For researchers developing selective D4 receptor antagonists for neurological disorders, procuring this specific 7-methoxy isomer provides a validated starting point with significantly higher intrinsic potency, reducing the need for extensive de novo scaffold optimization.
7-Methoxy-2-methylisoquinolin-1(2H)-one is a key intermediate in the synthesis of Noryangonin, a naturally occurring α-pyrone. Its structure contains the exact oxygenation pattern and N-methylation required for the core of the final natural product. [1] Using a more generic precursor, such as the unsubstituted 2-methylisoquinolin-1(2H)-one, would necessitate the addition of a regioselective C7-oxygenation step later in the synthesis. Such late-stage functionalizations are often complex, can have moderate yields, and require significant process optimization. Procuring the correctly substituted starting material eliminates these downstream steps entirely.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct incorporation of required C7-methoxy group. |
| Comparator Or Baseline | Hypothetical route using 2-methylisoquinolin-1(2H)-one. |
| Quantified Difference | Eliminates at least one late-stage, regioselective C-H oxidation/methoxylation step. |
| Conditions | Total synthesis of Noryangonin and related alkaloids. |
This compound allows chemists to bypass multiple, challenging synthetic steps, saving significant time, resources, and reducing the overall process mass intensity for natural product synthesis campaigns.
The N-methyl group significantly alters the physical properties of the isoquinolinone core compared to its N-H precursor, 7-methoxyisoquinolin-1(2H)-one. The methylation disrupts intermolecular hydrogen bonding present in the N-H analog, which typically leads to lower melting points and improved solubility in common aprotic organic solvents used in subsequent coupling or functionalization reactions (e.g., THF, Dichloromethane). While direct comparative solubility data is not published, this is a well-established principle in medicinal and process chemistry. The melting point of the N-methylated target compound is reported as 85-87 °C, while its N-H precursor (CAS 16027-16-0) has a significantly higher melting point of 207-207.5 °C, indicating stronger intermolecular forces that can impede dissolution and handling in process settings. [REFS-1, REFS-2]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 85-87 °C |
| Comparator Or Baseline | 7-methoxyisoquinolin-1(2H)-one (N-H analog): 207-207.5 °C |
| Quantified Difference | Melting point is >120 °C lower than the N-H precursor. |
| Conditions | Standard laboratory conditions. |
The lower melting point and anticipated higher solubility in organic solvents make this N-methylated compound easier to handle, dissolve, and react in typical synthetic workflows, improving processability over its direct N-H precursor.
This compound is the right choice for research programs focused on developing selective dopamine D4 antagonists. The C7-methoxy group is a validated potency-enhancing feature, providing a reliable and high-affinity starting point for library synthesis and lead optimization in projects targeting schizophrenia or other CNS disorders. [1]
For chemists engaged in the total synthesis of the natural product Noryangonin or its analogs, this compound is the most efficient precursor. It directly provides the correctly substituted aromatic core, bypassing the need for developing and implementing challenging late-stage oxidation and methylation reactions. [2]
In workflows requiring a soluble and reactive isoquinolinone core, this N-methylated version offers superior handling and processability compared to its higher-melting-point N-H precursor. Its physical properties are better suited for achieving homogeneous reaction conditions in common aprotic solvents, facilitating more reliable and scalable downstream functionalization.